![molecular formula C13H19NO2 B13429154 (4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B13429154.png)
(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol is a heterocyclic compound that belongs to the class of oxazepines. This compound is characterized by a seven-membered ring containing both nitrogen and oxygen atoms. It has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol typically involves multicomponent reactions. One common method is the Ugi–Joullié reaction, which allows for the stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[f][1,4]oxazepines . This reaction involves the use of chiral enantiopure 1,2-amino alcohols and salicylaldehydes, resulting in the formation of cyclic imines that undergo further reactions to yield the desired oxazepine derivatives.
Industrial Production Methods
the use of one-pot synthesis and multicomponent reactions suggests that scalable and efficient production methods could be developed based on these principles .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve standard laboratory techniques such as refluxing and stirring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Applications De Recherche Scientifique
(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol involves its interaction with specific molecular targets. For example, it has been shown to disrupt the PEX14-PEX5 protein-protein interface, leading to the inhibition of essential cellular processes in trypanosomes and ultimately causing cell death . This mechanism highlights its potential as a therapeutic agent against trypanosomiasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
- (2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol hydrochloride
Uniqueness
(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 4-position and methanol group at the 7-position differentiate it from other oxazepine derivatives, potentially enhancing its bioactivity and specificity in targeting molecular pathways .
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
(4-propan-2-yl-3,5-dihydro-2H-1,4-benzoxazepin-7-yl)methanol |
InChI |
InChI=1S/C13H19NO2/c1-10(2)14-5-6-16-13-4-3-11(9-15)7-12(13)8-14/h3-4,7,10,15H,5-6,8-9H2,1-2H3 |
Clé InChI |
HUGIDOONTNEDPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCOC2=C(C1)C=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429071.png)
![2-Methyl-4h-pyrrolo[2,3-d]thiazole](/img/structure/B13429078.png)
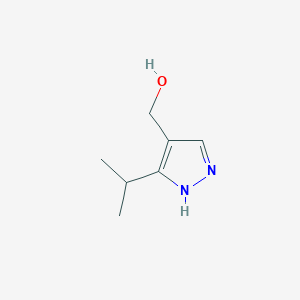

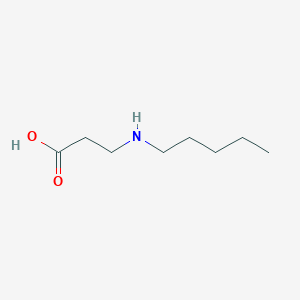
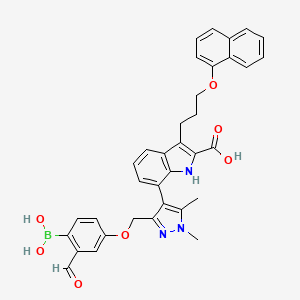
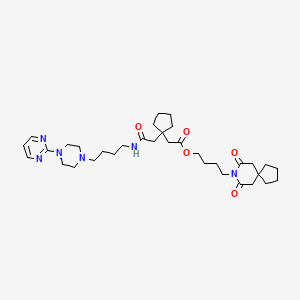
![Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride](/img/structure/B13429105.png)
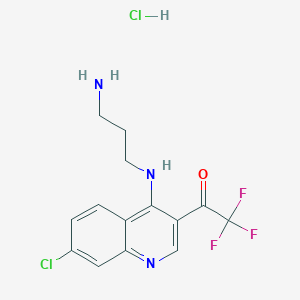
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13429118.png)
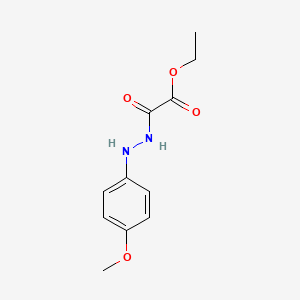
![5-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13429128.png)
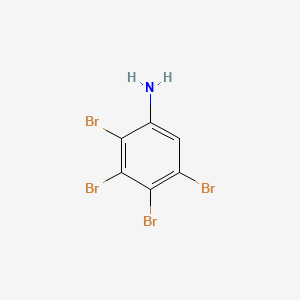
![2,2,2-trifluoro-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]acetamide](/img/structure/B13429135.png)
